

# Spectroscopic Profile of 2-Chloro-6-fluorophenylacetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-6-fluorophenylacetonitrile

Cat. No.: B1360232

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-6-fluorophenylacetonitrile**, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the expected data from various analytical techniques, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

## Molecular and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClFN	--INVALID-LINK--
Molecular Weight	169.58 g/mol	--INVALID-LINK--
CAS Number	75279-55-9	--INVALID-LINK--
Appearance	White crystalline solid	--INVALID-LINK--
Melting Point	41-43 °C	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	247.9 °C at 760 mmHg, 85 °C at 2 mmHg	--INVALID-LINK--
Solubility	Soluble in Methanol, Insoluble in water	--INVALID-LINK--, --INVALID-LINK--

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloro-6-fluorophenylacetonitrile**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2-Chloro-6-fluorophenylacetonitrile** is expected to show signals corresponding to the aromatic protons and the methylene protons.<sup>[1]</sup>

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.1 - 7.5	m	3H	Aromatic protons (C <sub>6</sub> H <sub>3</sub> )
~ 3.8 - 4.0	s	2H	Methylene protons (- CH <sub>2</sub> CN)

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 160 (d, $^1\text{JCF} \approx 250$ Hz)	C-F
~ 135 (d, $^3\text{JCF} \approx 5$ Hz)	C-Cl
~ 130 - 132 (d)	Aromatic CH
~ 125 (d)	Aromatic CH
~ 115 (d, $^2\text{JCF} \approx 20$ Hz)	Quaternary aromatic C
~ 117	-C $\equiv$ N
~ 114 (d)	Aromatic CH
~ 20	-CH <sub>2</sub> CN

Note: Predicted chemical shifts and coupling constants are based on typical values and may require experimental verification for precise assignment.

## FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	m	Aromatic C-H stretch
2260 - 2240	s	C $\equiv$ N stretch
1600 - 1450	m-s	Aromatic C=C stretch
1280 - 1200	s	C-F stretch
800 - 600	m-s	C-Cl stretch

s = strong, m = medium

## Mass Spectrometry (GC-MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
169	~ 60	[M] <sup>+</sup> ( <sup>35</sup> Cl isotope)
171	~ 20	[M+2] <sup>+</sup> ( <sup>37</sup> Cl isotope)
134	~ 100	[M - Cl] <sup>+</sup>
121	~ 30	[M - CH <sub>2</sub> CN] <sup>+</sup>
107	~ 25	[C <sub>6</sub> H <sub>3</sub> F] <sup>+</sup>

Note: The fragmentation pattern is predicted based on the structure and typical fragmentation of halogenated aromatic compounds. The values from PubChem are qualitative.[\[2\]](#)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a multinuclear probe.
- Sample Preparation: Dissolve approximately 10-20 mg of **2-Chloro-6-fluorophenylacetonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment (zg30 or similar).
  - Spectral Width: 10-15 ppm.
  - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).
  - Spectral Width: 200-250 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.
  - Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the internal standard (TMS at 0 ppm).

## Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
- Sample Preparation: Place a small amount of the solid **2-Chloro-6-fluorophenylacetonitrile** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.

- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
- Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

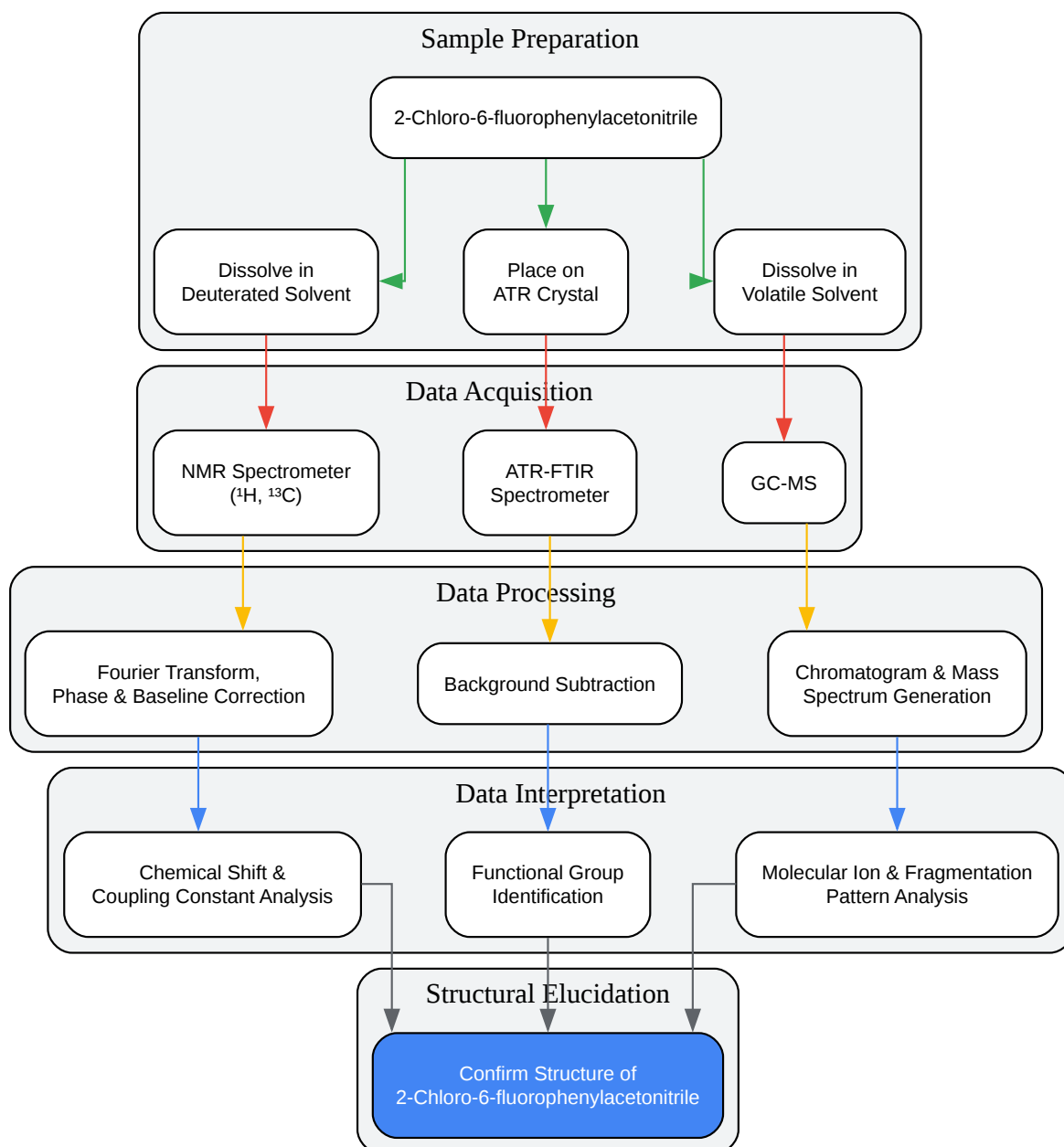
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: Prepare a dilute solution of **2-Chloro-6-fluorophenylacetonitrile** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness).
  - Injector Temperature: 250  $^{\circ}\text{C}$ .
  - Injection Mode: Splitless or split (e.g., 50:1 split ratio).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program:
    - Initial temperature: 50-70  $^{\circ}\text{C}$ , hold for 1-2 minutes.
    - Ramp: 10-20  $^{\circ}\text{C}/\text{min}$  to 280-300  $^{\circ}\text{C}$ .
    - Final hold: 5-10 minutes.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Data Analysis: Identify the chromatographic peak corresponding to **2-Chloro-6-fluorophenylacetonitrile**. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Chloro-6-fluorophenylacetonitrile**.



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## References

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- 2. 2-Chloro-6-fluorophenylacetonitrile | C<sub>8</sub>H<sub>5</sub>ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]
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